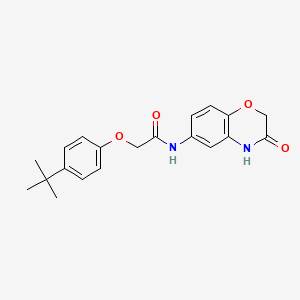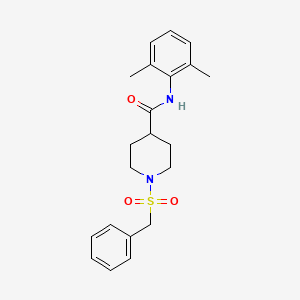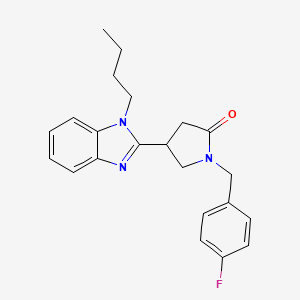![molecular formula C20H19BrN2O3 B11336299 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide](/img/structure/B11336299.png)
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-Bromphenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamid ist eine synthetische organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Bromphenylgruppe, einen Oxazolring und eine Dimethylphenoxygruppe umfasst. Ihre komplexe Struktur ermöglicht es ihr, an einer Vielzahl von chemischen Reaktionen teilzunehmen, und macht sie zu einem wertvollen Forschungsgegenstand in Chemie, Biologie und Medizin.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[3-(4-Bromphenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamid umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Oxazolrings. Eine gängige Methode beinhaltet die Cyclisierung eines geeigneten Vorläufers, wie z. B. eines α-Halogenkets, mit einem Nitriloxid. Die Bromphenylgruppe kann durch eine Bromierungsreaktion eingeführt werden, während die Dimethylphenoxygruppe typischerweise durch eine Etherifizierungsreaktion hinzugefügt wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu erhöhen. Dies kann die Verwendung von Katalysatoren, kontrollierte Temperaturen und spezifische Lösungsmittel zur Erleichterung der Reaktionen umfassen. Die Skalierbarkeit des Syntheseprozesses ist für industrielle Anwendungen entscheidend, und kontinuierliche Durchflussreaktoren können verwendet werden, um eine gleichmäßige Produktion zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[3-(4-Bromphenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Produkte zu bilden, abhängig vom verwendeten Oxidationsmittel.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung modifizieren, was zur Bildung neuer Derivate führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen, wie Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone liefern, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer Vielzahl von Derivaten führt.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-Bromphenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre Reaktivität macht sie zu einem wertvollen Zwischenprodukt in der organischen Synthese.
Biologie: Forscher untersuchen die Wechselwirkungen der Verbindung mit biologischen Molekülen, um ihr Potenzial als biochemische Sonde oder therapeutisches Mittel zu verstehen.
Medizin: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit spezifischen molekularen Zielstrukturen zu interagieren, was sie zu einem Kandidaten für die Medikamentenentwicklung macht. Studien können sich auf ihre Wirksamkeit und Sicherheit bei der Behandlung verschiedener Krankheiten konzentrieren.
Industrie: Die Eigenschaften der Verbindung machen sie nützlich bei der Entwicklung neuer Materialien, wie z. B. Polymere und Beschichtungen, mit bestimmten gewünschten Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von N-[3-(4-Bromphenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen in Zellen. Die Verbindung kann an bestimmte Proteine oder Enzyme binden und deren Aktivität verändern, wodurch eine Kaskade biochemischer Ereignisse ausgelöst wird. Diese Wechselwirkungen können verschiedene zelluläre Signalwege beeinflussen, was zu Veränderungen der Zellfunktion und des Zellverhaltens führt. Das Verständnis der genauen molekularen Zielstrukturen und beteiligten Signalwege ist entscheidend, um die Auswirkungen der Verbindung und ihre potenziellen therapeutischen Anwendungen zu erforschen.
Wirkmechanismus
The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide involves its interaction with molecular targets within cells. The compound may bind to specific proteins or enzymes, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to changes in cell function and behavior. Understanding the precise molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-[3-(4-Chlorphenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamid: Ähnliche Struktur mit einem Chloratom anstelle von Brom.
N-[3-(4-Fluorphenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamid: Ähnliche Struktur mit einem Fluoratom anstelle von Brom.
N-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamid: Ähnliche Struktur mit einer Methylgruppe anstelle von Brom.
Einzigartigkeit
Das Vorhandensein der Bromphenylgruppe in N-[3-(4-Bromphenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamid verleiht im Vergleich zu seinen Analogen eine einzigartige Reaktivität und Eigenschaften. Die größere Atomgröße von Brom und die unterschiedlichen elektronischen Eigenschaften können das Verhalten der Verbindung in chemischen Reaktionen und ihre Wechselwirkungen mit biologischen Zielstrukturen beeinflussen. Dies macht die Verbindung einzigartig und wertvoll für bestimmte Anwendungen, bei denen diese einzigartigen Eigenschaften von Vorteil sind.
Eigenschaften
Molekularformel |
C20H19BrN2O3 |
|---|---|
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C20H19BrN2O3/c1-12-8-13(2)10-17(9-12)25-14(3)20(24)22-19-11-18(23-26-19)15-4-6-16(21)7-5-15/h4-11,14H,1-3H3,(H,22,24) |
InChI-Schlüssel |
HMBJLFJVJIOCJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(4-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336220.png)

![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-propoxybenzamide](/img/structure/B11336230.png)
![3-[(2-Phenoxyethyl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B11336235.png)
![2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B11336260.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide](/img/structure/B11336269.png)


![2-[(4-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B11336281.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11336283.png)
methanone](/img/structure/B11336289.png)
![6-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11336293.png)
![7-(3-chlorophenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11336298.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B11336300.png)
